

# Definitive Guide to Identity Confirmation of Z-Ala-Pro-Leu-OH

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## Compound of Interest

Compound Name: Z-Ala-pro-leu-OH

CAS No.: 108074-19-7

Cat. No.: B3210812

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## Executive Summary: The Triad of Confirmation

**Z-Ala-Pro-Leu-OH** (Carbobenzoxy-L-Alanyl-L-Prolyl-L-Leucine) is a critical tripeptide intermediate often employed as a substrate in enzymatic assays (e.g., for CD26/DPP4 or prolyl oligopeptidases) and as a building block in peptidomimetic synthesis.<sup>[1][2][3]</sup> Its identity confirmation is not a single-step process but requires a Triad of Confirmation: Chromatographic Purity, Mass Specificity, and Structural Connectivity.

This guide compares the three primary analytical methodologies required to unequivocally confirm the identity of **Z-Ala-Pro-Leu-OH**, contrasting their capabilities in detecting common synthesis errors such as diastereomeric impurities (racemization), deletion sequences (Z-Ala-Leu-OH), and incomplete deprotection.<sup>[1][2][3]</sup>

## Quick Comparison: Analytical Methodologies

Feature	RP-HPLC (UV)	HR-MS/MS (ESI)	1H-NMR (600 MHz)
Primary Role	Purity & Quantitation	Sequence Verification	Structural & Stereochemical Integrity
Specificity	Moderate (Retention Time)	High (m/z & Fragments)	Very High (Chemical Shift)
Limit of Detection	Low ( $\mu\text{g}$ range)	Very Low (ng/pg range)	High (mg range)
Critical Blind Spot	Co-eluting isomers	Isobaric isomers (e.g., Leu/Ile)	Minor impurities (<1%)
Throughput	High	High	Low

## Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

### Protocol A: High-Resolution Mass Spectrometry (HR-MS/MS)

Objective: Confirm molecular formula and peptide sequence via fragmentation.

- Instrument: Q-TOF or Orbitrap Mass Spectrometer.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Methodology:
  - Sample Prep: Dissolve 0.1 mg **Z-Ala-Pro-Leu-OH** in 1 mL 50:50 Acetonitrile:Water + 0.1% Formic Acid.
  - Direct Infusion: Flow rate 5  $\mu\text{L}/\text{min}$ .
  - Scan Range: m/z 100–1000.

- Fragmentation: Apply collision energy (CE) ramp (15–35 eV) to isolate parent ion  $[M+H]^+$ .  
[1][2]

Expected Results & Validation:

- Parent Ion:  $[M+H]^+ = 434.23$  (Calculated for  $C_{22}H_{31}N_3O_6$ ). [1][2]
- Key Fragments (MS2):
  - y-ions: Leu (132 Da), Pro-Leu (229 Da). [1][2]
  - b-ions: Z-Ala (206 Da), Z-Ala-Pro (303 Da). [1][2][3]
  - Z-group diagnostic: Tropylium ion at  $m/z$  91.05. [1][2][3]

## Protocol B: $^1H$ -NMR Spectroscopy

Objective: Validate chemical structure, protecting group presence, and absence of racemization. [3]

- Instrument: 500 MHz or 600 MHz NMR.
- Solvent: DMSO- $d_6$  (preferred for peptide solubility and H-bond observation). [1][2][3]
- Internal Standard: TMS (0.00 ppm). [2]
- Parameters: 64 scans, 30°C, relaxation delay 1.0s.

Critical Assignments (DMSO- $d_6$ ):

- Z-Group (Aromatic): Multiplet at 7.30–7.40 ppm (5H).
- Z-Group (Benzylic  $CH_2$ ): Singlet/AB system at 5.00–5.10 ppm (2H).
- Amide Protons:
  - Ala-NH: Doublet ~7.5 ppm. [1][2][3][4]
  - Leu-NH: Doublet ~8.0 ppm. [1][2][3]

- Note: Proline lacks an amide proton, a key diagnostic feature.
- Alpha-Protons:
  - Ala  $\alpha$ -H: Quintet ~4.1 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
  - Pro  $\alpha$ -H: Multiplet ~4.3 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
  - Leu  $\alpha$ -H: Multiplet ~4.2 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Side Chains:
  - Ala  $\beta$ -CH<sub>3</sub>: Doublet at 1.20 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)
  - Leu  $\delta$ -CH<sub>3</sub>: Two doublets at 0.85–0.90 ppm.[\[1\]](#)[\[2\]](#)[\[3\]](#)

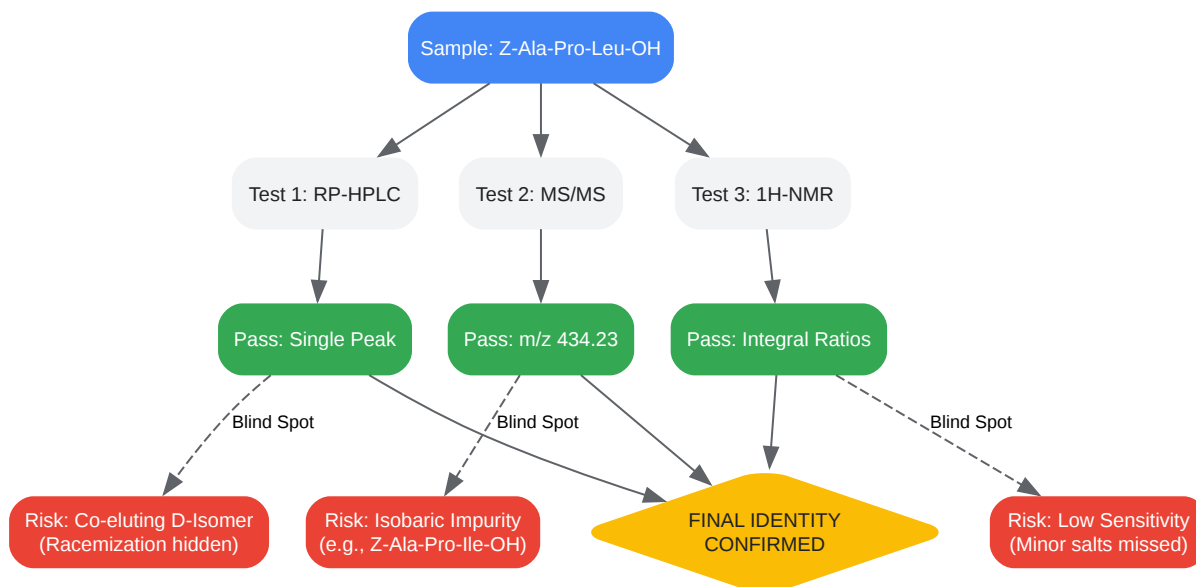
## Protocol C: RP-HPLC Purity Assessment

Objective: Quantify purity and detect deletion sequences (e.g., Z-Ala-OH).

- Column: C18 (4.6 x 150 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% TFA in Water.[\[2\]](#)[\[3\]](#)
- Mobile Phase B: 0.1% TFA in Acetonitrile.[\[2\]](#)[\[3\]](#)
- Gradient: 5% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.[\[2\]](#)[\[3\]](#)
- Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic).[\[1\]](#)[\[2\]](#)

## Comparative Analysis: Why Single-Method Testing Fails

The following diagram illustrates the logical necessity of using orthogonal methods. Relying solely on one method leaves critical "blind spots" that can compromise research data.[\[2\]](#)[\[3\]](#)

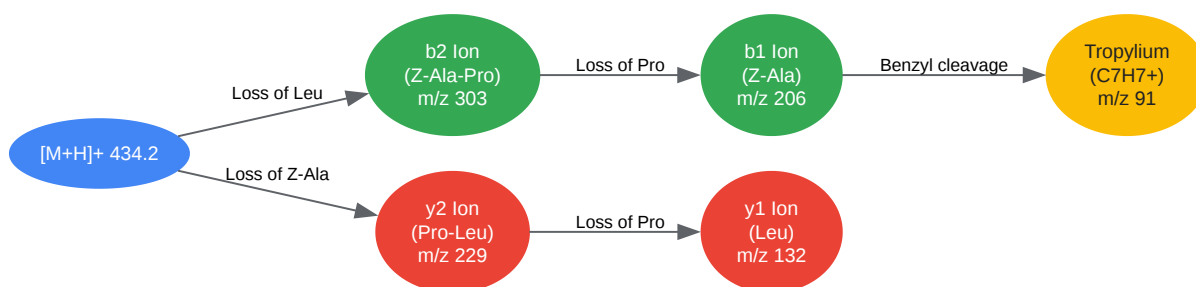


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Caption: Analytical workflow demonstrating how orthogonal testing covers the specific blind spots of individual methods.

## Advanced Confirmation: Fragmentation Pathway[3]

Understanding the fragmentation of **Z-Ala-Pro-Leu-OH** is crucial for interpreting MS/MS data. [1][2][3] The cleavage occurs primarily at the peptide bonds.[3]



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Caption: ESI-MS/MS fragmentation pathway showing characteristic b-ions (N-terminal) and y-ions (C-terminal).

## Troubleshooting & Common Impurities

When analyzing **Z-Ala-Pro-Leu-OH**, researchers often encounter specific impurities derived from the synthesis process.

Impurity Type	Origin	Detection Method
Z-Ala-Leu-OH	"Proline Deletion" (Failed coupling)	HPLC/MS: Mass is -97 Da (Pro residue).[1][2][3]
Z-Ala-D-Pro-Leu-OH	Racemization during coupling	Chiral HPLC or NMR: Look for split signals in Ala-CH3 doublet.
H-Ala-Pro-Leu-OH	Z-group removal (Deprotection)	HPLC: Shift to earlier retention time (more polar). UV: Loss of 254 nm absorbance.[2][3]

## References

- PubChem. (2025).[2][3] **Z-Ala-Pro-Leu-OH** Compound Summary. National Library of Medicine.[2][3] [[Link](#)][1][2]
- Agilent Technologies. (2023).[2][3] Peptide Mapping and Identity Confirmation by LC/MS. [[Link](#)][1][2]

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## Sources

- [1. Fmoc-L-Leu-L-Leu-OH | C<sub>27</sub>H<sub>34</sub>N<sub>2</sub>O<sub>5</sub> | CID 15001118 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Pro-Leu | C<sub>11</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub> | CID 444109 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. sigmaaldrich.com \[sigmaaldrich.com\]](#)
- [4. FMOC-Ala-OH\(35661-39-3\) 1H NMR spectrum \[chemicalbook.com\]](#)
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